molecular formula C22H35BrN2 B12677996 1-Benzyl-3-methyl-2-undecylimidazolium bromide CAS No. 133-20-0

1-Benzyl-3-methyl-2-undecylimidazolium bromide

Katalognummer: B12677996
CAS-Nummer: 133-20-0
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: FMZPWWHYVRJVEX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-methyl-2-undecylimidazolium bromide is a compound that belongs to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields such as chemistry, biology, and industry. The compound has a molecular formula of C22H35N2Br and a molecular weight of 407.431 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Benzyl-3-methyl-2-undecylimidazolium bromide can be synthesized through a series of chemical reactions involving imidazole derivatives. One common method involves the alkylation of 1-benzylimidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-Benzylimidazole and 1-bromoundecane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile.

    Procedure: The mixture is heated under reflux for several hours until the reaction is complete. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3-methyl-2-undecylimidazolium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-methyl-2-undecylimidazolium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-methyl-2-undecylimidazolium bromide involves its interaction with molecular targets through its imidazolium ring. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function. The bromide ion can also participate in ionic interactions, influencing the compound’s overall activity. The specific pathways and molecular targets depend on the application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-3-methylimidazolium chloride: Similar structure but with a chloride ion instead of bromide.

    1-Benzyl-3-methylimidazolium acetate: Contains an acetate ion instead of bromide.

    1-Benzyl-3-methylimidazolium hydroxide: Contains a hydroxide ion instead of bromide

Uniqueness

1-Benzyl-3-methyl-2-undecylimidazolium bromide is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in drug delivery and membrane studies .

Eigenschaften

CAS-Nummer

133-20-0

Molekularformel

C22H35BrN2

Molekulargewicht

407.4 g/mol

IUPAC-Name

1-benzyl-3-methyl-2-undecylimidazol-3-ium;bromide

InChI

InChI=1S/C22H35N2.BrH/c1-3-4-5-6-7-8-9-10-14-17-22-23(2)18-19-24(22)20-21-15-12-11-13-16-21;/h11-13,15-16,18-19H,3-10,14,17,20H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

FMZPWWHYVRJVEX-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCC1=[N+](C=CN1CC2=CC=CC=C2)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.